8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of 8-Fluoro-3-azabicyclo[3.2.1]octane derivatives involves various methods, including site-selective fluorination techniques using specific reagents like 1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts for a wide variety of organic substrates, demonstrating good yields and regioselectivity under mild conditions (Lal, 1993). Additionally, innovative approaches for constructing the 8-azabicyclo[3.2.1]octane scaffold have been applied in the synthesis of tropane alkaloids, showcasing the significance of stereocontrolled formation techniques (Rodríguez et al., 2021).
Molecular Structure Analysis
The molecular structure of 8-Fluoro-3-azabicyclo[3.2.1]octane derivatives has been explored through various studies, including NMR spectroscopy and X-ray diffraction, revealing the preferred conformations and the stereochemical arrangements of these compounds. These structural insights are crucial for understanding the compound's reactivity and properties (Izquierdo et al., 1991).
Chemical Reactions and Properties
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride participates in a variety of chemical reactions, demonstrating its versatility as a synthetic intermediate. The electrophilic fluorination of organic compounds using specific reagents illustrates the compound's reactivity towards different substrates, enabling the introduction of fluorine atoms into organic molecules under controlled conditions (Banks et al., 1996).
Scientific Research Applications
Radiosynthesis for PET Imaging
One of the notable applications of derivatives of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride is in the field of positron emission tomography (PET) imaging. Riss and Roesch (2009) demonstrated the efficient microwave-assisted direct radiosynthesis of [(18)F]PR04.MZ and [(18)F]LBT999, which are selective dopamine transporter ligands. These compounds, derived from cocaine, were labeled with fluorine-18, highlighting their potential in quantitative molecular imaging for neurological research Riss & Roesch, 2009.
Synthetic Chemistry and Methodologies
The versatility of 8-Fluoro-3-azabicyclo[3.2.1]octane derivatives extends into synthetic chemistry, where they serve as critical intermediates or scaffolds for further chemical transformations. For instance, Krow et al. (2008) explored the use of Selectfluor as a nucleofuge in reactions of azabicyclo[n.2.1]alkane beta-halocarbamic acid esters, showcasing the synthetic utility of these bicyclic compounds in complex organic syntheses Krow et al., 2008.
Tropane Alkaloids Synthesis
Rodríguez et al. (2021) discussed the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, emphasizing its significance in the synthesis of tropane alkaloids. These alkaloids possess a broad range of biological activities, making the development of stereoselective synthesis methods for the 8-azabicyclo[3.2.1]octane core a valuable contribution to medicinal chemistry Rodríguez et al., 2021.
Novel Proline Analogue Synthesis
In another study, Casabona, Jiménez, and Cativiela (2007) described a straightforward synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, introducing a new proline analogue with a bicyclic structure. This work highlights the potential of such bicyclic compounds in peptidomimetic and drug design Casabona, Jiménez, & Cativiela, 2007.
Safety And Hazards
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in this area of research and potential for future developments.
properties
IUPAC Name |
8-fluoro-3-azabicyclo[3.2.1]octane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-7-5-1-2-6(7)4-9-3-5;/h5-7,9H,1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCBWFGHBQWSKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride |
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